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Compound of Interest

Compound Name: GW280264X

Cat. No.: B15577662 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of A Disintegrin and

Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE).[1][2] These zinc-dependent metalloproteinases, often referred to

as "sheddases," play a critical role in the ectodomain shedding of a wide variety of cell surface

proteins, thereby regulating numerous physiological and pathological processes. By inhibiting

ADAM10 and ADAM17, GW280264X serves as a valuable chemical tool for investigating the

biological functions of these enzymes and as a potential therapeutic agent in diseases

characterized by aberrant shedding activity, such as inflammation, cancer, and

neurodegenerative disorders. This guide provides a comprehensive overview of the chemical

structure, properties, biological activity, and experimental applications of GW280264X.

Chemical Structure and Properties
GW280264X is a synthetic small molecule with a complex chemical structure designed for

potent and specific inhibition of its target metalloproteinases.

Table 1: Chemical Properties of GW280264X
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Property Value Reference

IUPAC Name

Phenylmethyl N-[(5S)-5-

[[(2R,3S)-3-

(formylhydroxyamino)-2-(2-

methylpropyl)-1-

oxohexyl]amino]-6-oxo-6-(2-

thiazolylamino)hexyl]carbamat

e

[1]

Molecular Formula C28H41N5O6S [1][3][4]

Molecular Weight 575.73 g/mol [1][4]

CAS Number 866924-39-2 [1][3][4]

SMILES

CCC--INVALID-LINK----

INVALID-LINK--

=O)CCCCNC(OCC2=CC=CC=

C2)=O)=O">C@HCC(C)C

[1]

InChI Key
SKJLITFHSZNZMQ-

SGNDLWITSA-N
[1]

Appearance Crystalline solid [3]

Purity ≥98% (by HPLC) [1]

Solubility
Soluble in DMSO (up to 100

mM)
[1][5]

Storage Store at -20°C [1][5]

Mechanism of Action and Biological Activity
The primary mechanism of action of GW280264X is the potent and competitive inhibition of the

enzymatic activity of ADAM10 and ADAM17.[1][2] The hydroxamate group within the structure

of GW280264X chelates the zinc ion essential for the catalytic activity of these

metalloproteinases, thereby blocking their ability to cleave substrate proteins.[6]
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ADAM10 and ADAM17 are responsible for the ectodomain shedding of a plethora of

transmembrane proteins, including cytokines, growth factors, receptors, and adhesion

molecules.[6] By inhibiting this shedding process, GW280264X can modulate various signaling

pathways and cellular functions.

Table 2: In Vitro Inhibitory Activity of GW280264X

Target IC50 Cell Line/System Reference

ADAM17 (TACE) 8.0 nM
In vitro enzymatic

assay
[1][2][4]

ADAM10 11.5 nM
In vitro enzymatic

assay
[1][2][4]

CX3CL1 Shedding 1 µM
COS-7 and ECV-304

cells
[1]

Key Signaling Pathways Modulated by GW280264X
The inhibition of ADAM10 and ADAM17 by GW280264X has profound effects on several critical

signaling pathways:

TNF-α Signaling: ADAM17 is the primary enzyme responsible for cleaving membrane-bound

pro-TNF-α to its soluble, active form. By inhibiting ADAM17, GW280264X can significantly

reduce the levels of soluble TNF-α, a key pro-inflammatory cytokine.

CX3CL1 (Fractalkine) Shedding: Both ADAM10 and ADAM17 are involved in the shedding of

the chemokine CX3CL1.[1] Inhibition of this process by GW280264X can impact cell-cell

adhesion and chemotaxis of immune cells.[1]

EGFR Ligand Shedding: ADAM10 and ADAM17 cleave and activate ligands of the epidermal

growth factor receptor (EGFR), such as amphiregulin (AREG) and heparin-binding EGF-like

growth factor (HB-EGF). GW280264X can therefore attenuate EGFR signaling, which is

often dysregulated in cancer.

Notch Signaling: ADAM10 is a key component of the Notch signaling pathway, where it

mediates the cleavage of the Notch receptor. Inhibition of ADAM10 can thus modulate
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Notch-dependent cellular processes like differentiation and proliferation.
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Mechanism of Action of GW280264X
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Experimental Workflow for a Cell-Based Shedding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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